

Structure-activity relationship of 4-O-Demethylisokadsurenin D analogs

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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B14749493

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A comprehensive analysis of the structure-activity relationship (SAR) of **4-O-Demethylisokadsurenin D** analogs reveals critical insights into their therapeutic potential. While specific SAR studies on **4-O-Demethylisokadsurenin D** analogs are not extensively documented in the available literature, a comparative analysis of related dibenzocyclooctadiene lignans from the Kadsura genus provides valuable data on the structural determinants of their cytotoxic and antiviral activities. These compounds, sharing a common scaffold, offer a strong basis for understanding how structural modifications influence biological efficacy.

Cytotoxicity of Dibenzocyclooctadiene Lignan Analogs

The primary biological activity evaluated for this class of compounds is their cytotoxicity against various human cancer cell lines. The data consistently demonstrates that minor structural modifications to the dibenzocyclooctadiene skeleton can lead to significant changes in potency.

Table 1: Cytotoxic Activity (IC₅₀ μM) of Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines

Compound	A549 (Lung)	HCT116 (Colon)	HL-60 (Leukemia)	HepG2 (Liver)	BGC-823 (Gastric)
Kadusurain A	>40 μ M	12.56 μ g/mL	1.05 μ g/mL	6.23 μ g/mL	-
Kadusurain B	>40 μ M	>40 μ M	>40 μ M	>40 μ M	-
Kadusurain C	>40 μ M	>40 μ M	>40 μ M	>40 μ M	-
Kadsuphilin A	>40 μ M	>40 μ M	>40 μ M	>40 μ M	-
Kadsuphilin B	>40 μ M	>40 μ M	>40 μ M	>40 μ M	-
Heilaohulignan C	-	16.59 μ M	-	9.92 μ M	16.75 μ M
Kadsuralignan I	-	-	-	21.72 μ M	-
Longipedunin B	-	-	-	18.72 μ M	-

Note: Some values were reported in μ g/mL and have been presented as such due to the unavailability of molecular weights for direct conversion in the source material.[1]

The data indicates that Kadusurain A exhibits significant antiproliferative effects, particularly against the HL-60 and HepG2 cell lines.[1] Similarly, Heilaohulignan C shows noteworthy cytotoxicity against HepG2, BGC-823, and HCT-116 cells.[2] The structure-activity relationship suggests that the specific stereochemistry and the nature of substituents on the dibenzocyclooctadiene core are crucial for cytotoxic activity.[2]

Experimental Protocols

The evaluation of cytotoxicity for these lignan analogs predominantly relies on the Microculture Tetrazolium (MTT) assay.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

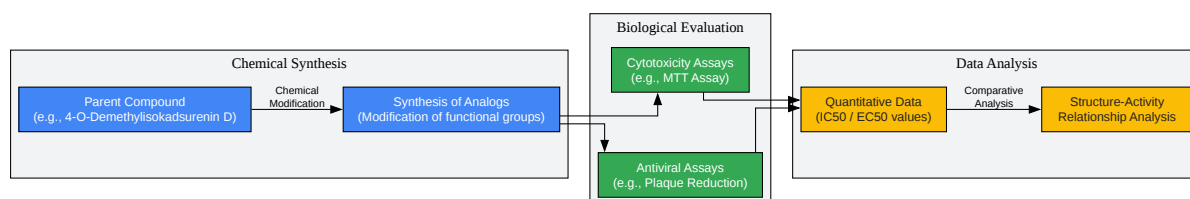
- **Cell Seeding:** Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (lignan analogs) and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Structure-Activity Relationship Insights

The available data on related lignans suggests that the presence and configuration of hydroxyl and methoxy groups on the aromatic rings, as well as the stereochemistry of the cyclooctadiene ring, play a significant role in their biological activity. For instance, compounds with a specific spatial and relative configuration may exhibit higher cytotoxicity.^[2]

Logical Workflow for SAR Analysis

The process of conducting a structure-activity relationship study for these analogs follows a logical progression from synthesis to biological evaluation.

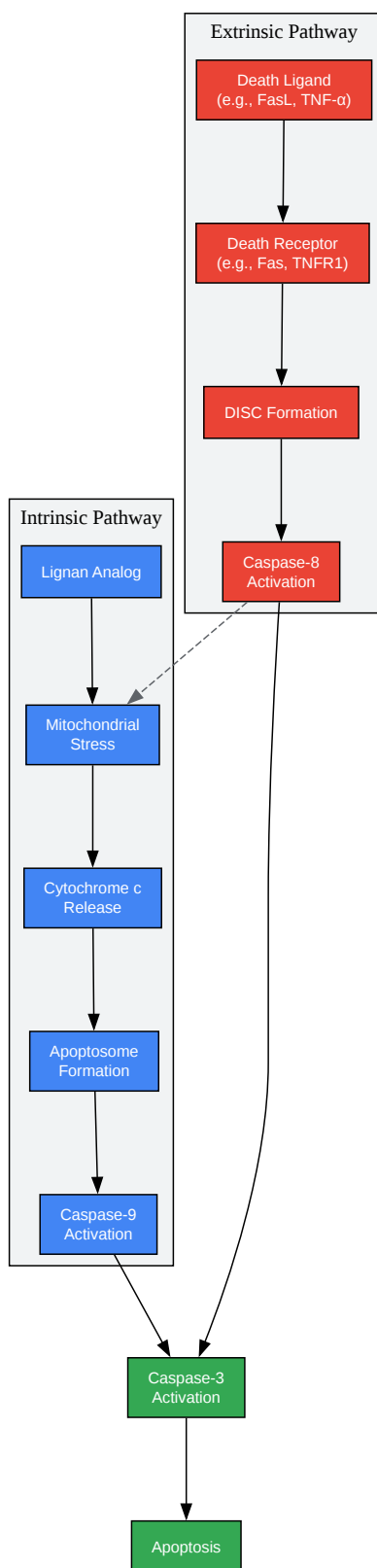


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Caption: Workflow for the structure-activity relationship (SAR) analysis of **4-O-Demethylisokadsurenin D** analogs.

Signaling Pathway Visualization

While specific signaling pathways for **4-O-Demethylisokadsurenin D** are not detailed, cytotoxic lignans often induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for these compounds is presented below.



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Caption: Generalized apoptotic signaling pathways potentially activated by cytotoxic lignan analogs.

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